
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, isopropyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. For instance, the large-scale synthesis of similar compounds has been optimized by various chemical companies to meet the growing demand .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds act by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts the energy production process in target organisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure with difluoromethyl and carboxylic acid groups.
3-(Difluoromethyl)-1-methylpyrazoline: Another compound with a difluoromethyl group on the pyrazole ring.
3-(Difluoromethyl)-pyrrole: A related compound with a difluoromethyl group on a pyrrole ring.
Uniqueness
3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to similar compounds .
Eigenschaften
Molekularformel |
C8H10F2N2O2 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(2)12-6(8(13)14)3-5(11-12)7(9)10/h3-4,7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XLMYCOFHQKWHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
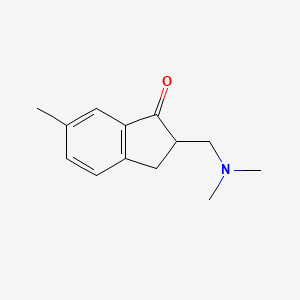
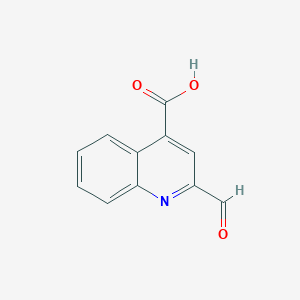
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)


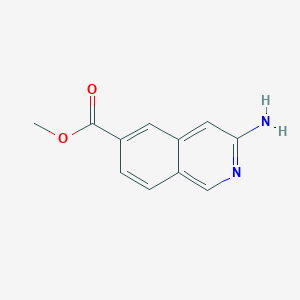
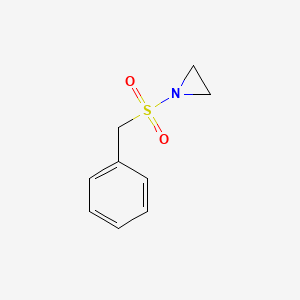
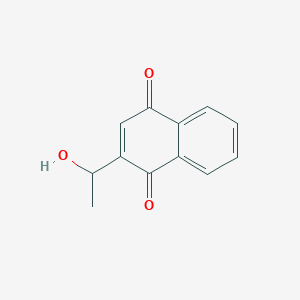


![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)


